1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylthiolating agents like trifluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethylthiolation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysts and visible light irradiation can also be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and reduced sulfur compounds.
Scientific Research Applications
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the trifluoromethylthio group can participate in electron transfer reactions. These interactions can modulate the activity of molecular targets, such as enzymes and receptors, by altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different positional isomerism.
Trifluoromethyl phenyl sulfone: Shares the trifluoromethylthio group but lacks the bromomethyl group.
Properties
Molecular Formula |
C11H10BrF3OS |
---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-7(16)2-8-3-9(6-12)5-10(4-8)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
VRBAHNMTPTYBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)CBr |
Origin of Product |
United States |
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